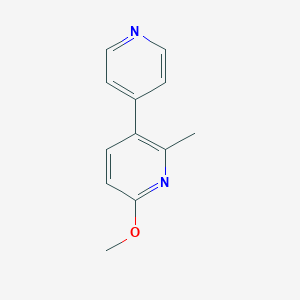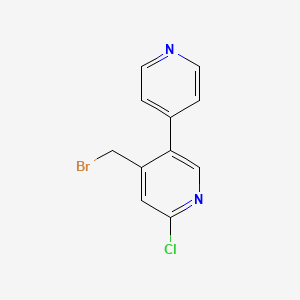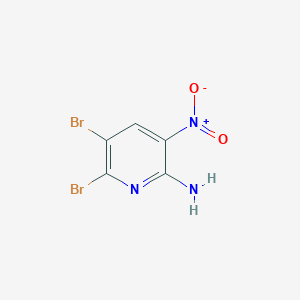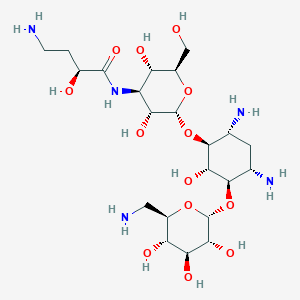
3''-HABA Kanamycin A Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’'-HABA Kanamycin A Sulfate: is a derivative of kanamycin, an aminoglycoside antibiotic. This compound is known for its broad-spectrum antibacterial activity and is used primarily in the treatment of severe bacterial infections. Kanamycin was first isolated from the bacterium Streptomyces kanamyceticus and has been widely used in clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’'-HABA Kanamycin A Sulfate involves the acylation of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). This process typically requires specific reaction conditions, including controlled temperature and pH levels to ensure the successful attachment of the L-HABA moiety to the kanamycin A structure .
Industrial Production Methods: Industrial production of 3’'-HABA Kanamycin A Sulfate generally involves fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by chemical modification to attach the L-HABA group. The final product is then purified and formulated as a sulfate salt for medical use .
Chemical Reactions Analysis
Types of Reactions: 3’'-HABA Kanamycin A Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its antibacterial activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or diminishing its antibacterial properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield deoxygenated forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 3’'-HABA Kanamycin A Sulfate is used as a reference material for analytical studies and as a starting material for the synthesis of other aminoglycoside derivatives .
Biology: In biological research, this compound is utilized to study bacterial resistance mechanisms and to develop new antibiotics with improved efficacy against resistant strains .
Medicine: Medically, 3’'-HABA Kanamycin A Sulfate is employed in the treatment of severe bacterial infections, particularly those caused by gram-negative bacteria. It is also used in combination therapies to enhance the effectiveness of other antibiotics .
Industry: In the industrial sector, this compound is used in the production of antibacterial coatings and materials, contributing to the development of products with enhanced antimicrobial properties .
Mechanism of Action
3’'-HABA Kanamycin A Sulfate exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site of the ribosome, causing misreading of t-RNA and preventing the synthesis of essential proteins. As a result, the bacteria are unable to grow and replicate, leading to their eventual death .
Comparison with Similar Compounds
Kanamycin A: The parent compound, used for treating severe bacterial infections.
Tobramycin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Uniqueness: 3’'-HABA Kanamycin A Sulfate is unique due to the presence of the L-HABA moiety, which enhances its antibacterial activity and provides resistance to certain bacterial enzymes that degrade other aminoglycosides. This makes it particularly effective against resistant bacterial strains .
Properties
Molecular Formula |
C22H43N5O13 |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
(2S)-4-amino-N-[(2S,3R,4S,5S,6R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-11-12(30)10(5-28)38-21(14(11)32)39-18-6(25)3-7(26)19(17(18)35)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9-,10-,11+,12-,13-,14-,15+,16-,17-,18+,19-,21-,22-/m1/s1 |
InChI Key |
VVJDZJSGQOGXFX-PVLUVTDWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)[C@H](CCN)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)NC(=O)C(CCN)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


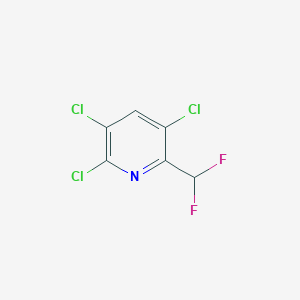
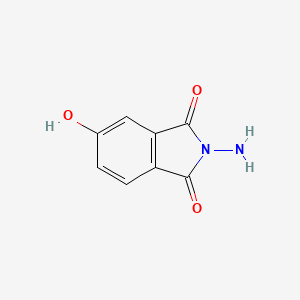
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)

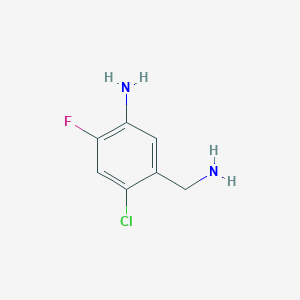
![1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B13140168.png)
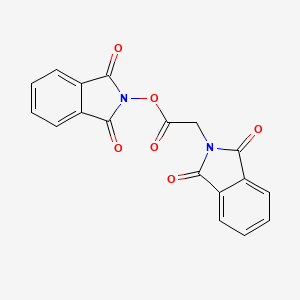
![4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140172.png)

![(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13140189.png)
![3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B13140194.png)
